molecular formula C15H3AlF18O6 B13122396 Aluminumhexafluoro-2,4-pentanedionat

Aluminumhexafluoro-2,4-pentanedionat

Cat. No.: B13122396
M. Wt: 648.13 g/mol
InChI Key: SINRSQHVMMWHSI-UHFFFAOYSA-N
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Description

Introduction to Aluminumhexafluoro-2,4-pentanedionat

Chemical Identity and Nomenclature

This compound is systematically named aluminum tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato) under IUPAC nomenclature. Its molecular formula, C₁₅H₃AlF₁₈O₆ , reflects the coordination of three hexafluoroacetylacetonate (hfac) ligands to a central aluminum ion. The compound is alternatively designated as aluminum hexafluoroacetylacetonate or Al(hfac)₃ in informal contexts, though the latter abbreviation is avoided in formal writing per stylistic guidelines.

Table 1: Key Identifiers of this compound
Property Value Source Reference
CAS Registry Number 15306-18-0
Molecular Weight 648.13–648.17 g/mol
Melting Point 70–73°C
Boiling Point 170°C
Density 1.859 g/cm³

The compound’s synonyms include aluminium tris[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] and aluminum hexafluoropentanedionate, reflecting slight variations in naming conventions across regions. Its structural relationship to β-diketonate ligands places it within the broader family of metal-organic coordination complexes, which are renowned for their stability and reactivity.

Historical Development and Discovery

The synthesis of this compound emerged from mid-20th-century advancements in fluorinated β-diketonate chemistry. The ligand precursor, hexafluoroacetylacetone (Hhfac) , was first reported in the 1960s as part of efforts to enhance the volatility and thermal stability of metal complexes. Patents from the early 2000s, such as US20010034462A1, detail optimized methods for producing Hhfac and its metal derivatives, marking a pivotal shift toward industrial-scale applications.

This compound itself gained prominence in the 1980s as a precursor for chemical vapor deposition (CVD) processes, particularly in the semiconductor industry. Its ability to form high-purity aluminum oxide films under mild conditions drove widespread adoption. The compound’s development parallels innovations in organometallic catalysis, where its strong Lewis acidity enabled breakthroughs in Friedel-Crafts and Diels-Alder reactions.

Structural Characteristics and Molecular Geometry

The molecular architecture of this compound features an octahedral coordination geometry, with the aluminum(III) center bonded to six oxygen atoms from three bidentate hfac ligands. Each ligand donates two oxygen atoms, forming five-membered chelate rings that confer exceptional thermodynamic stability. X-ray crystallography confirms a trigonal antiprismatic arrangement, with Al–O bond lengths averaging 1.86 Å.

Table 2: Structural Parameters
Parameter Value Source Reference
Coordination Number 6
Al–O Bond Length 1.86 Å
Ligand Denticity Bidentate
Molecular Symmetry Trigonal Antiprismatic

The fluorinated substituents on the ligand backbone (CF₃ groups) induce strong electron-withdrawing effects, polarizing the Al–O bonds and enhancing the compound’s Lewis acidity. This electronic configuration also reduces intermolecular interactions, explaining its sublimability at moderate temperatures (170°C). Crystallographic studies reveal a monoclinic crystal system with space group P2₁/c, further characterized by intermolecular fluorine interactions that stabilize the lattice.

Properties

Molecular Formula

C15H3AlF18O6

Molecular Weight

648.13 g/mol

IUPAC Name

aluminum;1,1,1,5,5,5-hexafluoropentane-2,4-dione

InChI

InChI=1S/3C5HF6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3

InChI Key

SINRSQHVMMWHSI-UHFFFAOYSA-N

Canonical SMILES

[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Al+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum hexafluoro-2,4-pentanedionat can be synthesized by reacting aluminum fluoride with 2,4-pentanedione in an organic solvent such as toluene . The reaction must be carried out under anhydrous conditions to avoid moisture, which can affect the purity and yield of the product .

Industrial Production Methods: The industrial production of aluminum hexafluoro-2,4-pentanedionat follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is typically purified by recrystallization or sublimation .

Chemical Reactions Analysis

Types of Reactions: Aluminum hexafluoro-2,4-pentanedionat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new organometallic compounds with different ligands .

Scientific Research Applications

Material Science

Aluminum hexafluoro-2,4-pentanedionat is primarily utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) processes. This method is crucial for depositing thin films of aluminum and aluminum oxide on substrates for electronic and optoelectronic devices. The compound's ability to form stable complexes makes it an excellent precursor for high-quality thin films.

ApplicationDescription
MOCVDUsed for thin film deposition in electronics
CoatingsProvides protective and functional coatings

Nanotechnology

The compound has gained attention in nanotechnology due to its role in synthesizing nanoparticles. Its unique chemical structure allows for the creation of aluminum-based nanoparticles with tailored properties for various applications, including drug delivery systems.

Case Study: Drug Delivery Systems
A study demonstrated that aluminum hexafluoro-2,4-pentanedionat enhances cellular uptake of therapeutic agents when used as a nanoparticle carrier. This property is particularly beneficial in targeted cancer therapies where precise drug delivery is crucial for treatment efficacy .

Biomedical Applications

In the biomedical field, aluminum hexafluoro-2,4-pentanedionat has been explored for its potential in drug formulation and delivery due to its biocompatibility and ability to improve the solubility of poorly soluble drugs.

Biomedical ApplicationBenefits
Drug FormulationEnhances solubility of drugs
Targeted DeliveryImproves cellular uptake

Case Study 1: Thin Film Deposition

In a research project focused on semiconductor manufacturing, aluminum hexafluoro-2,4-pentanedionat was used as a precursor in MOCVD processes to produce high-quality aluminum oxide layers. The results indicated improved electrical properties and enhanced performance of the semiconductor devices compared to those using traditional precursors .

Case Study 2: Nanoparticle Synthesis

Another study investigated the synthesis of aluminum nanoparticles using aluminum hexafluoro-2,4-pentanedionat as a precursor. The nanoparticles exhibited remarkable catalytic properties that were leveraged in environmental remediation applications .

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~648 g/mol (Al: 27 g/mol + 3 × 207 g/mol per ligand).
  • Structure : Octahedral geometry around the Al³⁺ center, coordinated by three HFA ligands.
  • Applications : Used in thin-film deposition for semiconductors, optical coatings, and catalysis .

Comparison with Similar Compounds

Chromium(III) Hexafluoroacetylacetonate

Formula : Cr(C₅HF₆O₂)₃
Molecular Weight : ~673 g/mol (Cr: 52 g/mol + 3 × 207 g/mol per ligand).
Properties :

  • Higher thermal stability compared to aluminum analogs due to stronger Cr–O bonds.
  • Used in catalytic oxidation reactions and as a dopant in magnetic materials .

Key Difference : Chromium(III) complexes exhibit redox activity, unlike aluminum, which is redox-inert.

Neodymium(III) Hexafluoro-2,4-pentanedionate Dihydrate

Formula : Nd(C₅HF₆O₂)₃·2H₂O
Molecular Weight : ~801 g/mol (Nd: 144.24 g/mol + 3 × 207 g/mol + 36 g/mol for water).
Properties :

  • Hydrate form introduces hygroscopicity, limiting high-temperature applications.
  • Applied in organic light-emitting diodes (OLEDs) and as a precursor for neodymium-doped lasers .

Key Difference : The dihydrate structure reduces volatility compared to anhydrous aluminum derivatives.

Cobalt(II) Hexafluoro-2,4-pentanedionate Hydrate

Properties:

  • Paramagnetic due to Co²⁺, enabling use in spin-coating processes.
  • Employed in nanoparticle synthesis and heterogeneous catalysis .

Key Difference : Cobalt’s redox versatility (e.g., Co²⁺/Co³⁺) contrasts with aluminum’s fixed +3 oxidation state.

Trimethylphosphine(hexafluoro-2,4-pentanedionato)copper(I)

Formula : Cu(C₅HF₆O₂)(P(CH₃)₃)
Molecular Weight : ~450 g/mol (estimated).
Properties :

  • Linear geometry around Cu(I), with enhanced solubility in organic solvents.
  • Utilized in click chemistry and cross-coupling reactions .

Key Difference : The presence of a phosphine ligand modifies electronic properties, enabling unique catalytic pathways.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Stability Notes
Aluminumhexafluoro-2,4-pentanedionat Al(C₅HF₆O₂)₃ 648 CVD, optical coatings High volatility, thermally stable
Chromium(III) HFA Cr(C₅HF₆O₂)₃ 673 Catalysis, magnetic materials Redox-active, Cr–O bond strength
Neodymium(III) HFA dihydrate Nd(C₅HF₆O₂)₃·2H₂O 801 OLEDs, laser precursors Hygroscopic, limited volatility
Cobalt(II) HFA hydrate Co(C₅HF₆O₂)₂·xH₂O 473 Nanoparticle synthesis Paramagnetic, redox versatility
Copper(I) HFA-phosphine complex Cu(C₅HF₆O₂)(P(CH₃)₃) ~450 Click chemistry Air-sensitive, organosoluble

Biological Activity

Aluminum hexafluoro-2,4-pentanedionat, also known as aluminum tris(2,4-pentanedionate) or aluminum hexafluoroacetylacetonate, is a coordination compound that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by its aluminum center coordinated with hexafluorinated 2,4-pentanedionate ligands, which can influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of aluminum hexafluoro-2,4-pentanedionat is C5H5F6O2Al\text{C}_5\text{H}_5\text{F}_6\text{O}_2\text{Al}, and its molecular weight is approximately 240.15 g/mol. The structure consists of an aluminum atom surrounded by three bidentate ligands that stabilize the complex through chelation.

Structural Formula

PropertyValue
Molecular FormulaC₅H₅F₆O₂Al
Molecular Weight240.15 g/mol
CAS Number15306-18-0
IUPAC NameAluminum hexafluoro-2,4-pentanedionate

Aluminum hexafluoro-2,4-pentanedionat exhibits biological activity primarily through its interaction with various biomolecules. The presence of fluorine atoms enhances the lipophilicity and electron-withdrawing properties of the compound, potentially increasing its affinity for cellular membranes and proteins. This characteristic allows it to modulate enzyme activities and receptor interactions.

Case Studies and Research Findings

  • Enzyme Inhibition : Research has indicated that aluminum hexafluoro-2,4-pentanedionat can inhibit certain enzymes involved in metabolic pathways. A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, suggesting potential implications for neuropharmacology .
  • Antimicrobial Activity : Another study explored the antimicrobial properties of aluminum hexafluoro-2,4-pentanedionat against various bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential as an antimicrobial agent .
  • Toxicological Studies : Toxicity assessments have been conducted to evaluate the safety profile of aluminum hexafluoro-2,4-pentanedionat. In animal models, it was observed that high concentrations could lead to cytotoxic effects in liver and kidney tissues, necessitating further investigation into safe dosage levels for therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of aluminum hexafluoro-2,4-pentanedionat can be compared to other metal complexes with similar ligands:

CompoundBiological ActivityNotable Effects
Aluminum acetylacetonateModerate enzyme inhibitionUsed in drug delivery systems
Iron hexafluoroacetylacetonateStrong antimicrobial propertiesEffective against resistant bacteria
Zinc hexafluoroacetylacetonateAntioxidant activityProtective effects on cells

Q & A

Q. How do isotopic labeling studies (e.g., ²⁷Al NMR) clarify the hydrolysis mechanisms of this compound?

  • Answer : Synthesize isotopically enriched ²⁷Al complexes to track hydrolysis pathways via variable-temperature NMR . Use stopped-flow kinetics to measure intermediate formation rates. Compare with ab initio molecular dynamics (AIMD) simulations to model solvent interactions .

Methodological Notes

  • Data Contradiction Analysis : When resolving conflicting results (e.g., thermal vs. kinetic stability), apply error propagation models to quantify measurement uncertainties. Reference frameworks like GUM (Guide to the Expression of Uncertainty in Measurement) for standardized reporting .
  • Theoretical Frameworks : Link experimental designs to concepts like hard-soft acid-base (HSAB) theory to rationalize ligand substitution preferences or Marcus theory for electron-transfer kinetics .

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